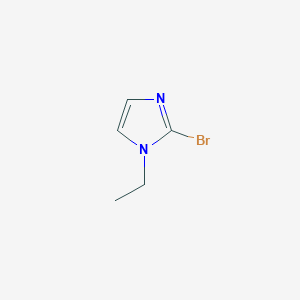

![molecular formula C8H13NO5 B1373852 2-Oxa-5-azaspiro[3.4]octano CAS No. 90207-55-9](/img/structure/B1373852.png)

2-Oxa-5-azaspiro[3.4]octano

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

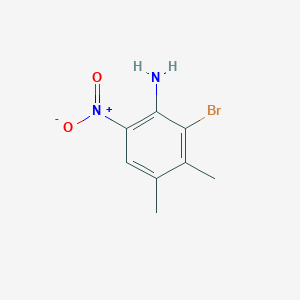

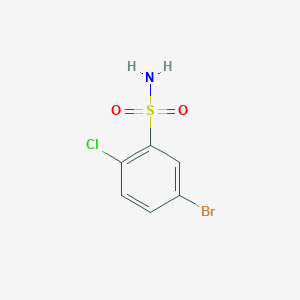

“2-Oxa-5-azaspiro[3.4]octane” is a chemical compound with the empirical formula C6H11NO . It is a solid substance with a molecular weight of 113.16 (free base basis) . This compound is used in the preparation of azaspirocycle or azetidine substituted 4-anilinoquinazoline derivatives, which exhibits epidermal growth factor receptor (EGFR) inhibitory activities .

Synthesis Analysis

The synthesis of 2-azaspiro[3.4]octane involves an annulation strategy . Three successful routes for the synthesis were developed . One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring . All three approaches employ readily available starting materials with conventional chemical transformations and minimal chromatographic purifications to afford the title compound .

Molecular Structure Analysis

The molecular structure of “2-Oxa-5-azaspiro[3.4]octane” is represented by the SMILES string OC (C (O)=O)=O.C1CCNC12COC2 . The InChI key for this compound is JFOZNINEJYPQQK-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

“2-Oxa-5-azaspiro[3.4]octane” is a solid substance . It has a melting point range of 85-94 °C . The compound is stored at a temperature of -20°C .

Aplicaciones Científicas De Investigación

Investigación del Cáncer

2-Oxa-5-azaspiro[3.4]octano participa en la síntesis de azaspirociclos o derivados de 4-anilinoquinazolina sustituidos con azetidina. Estos derivados exhiben actividades inhibitorias contra el receptor del factor de crecimiento epidérmico (EGFR), que es un objetivo en la terapia del cáncer debido a su papel en la proliferación y supervivencia de las células cancerosas .

Materiales Fotocrómicos

Las formas espiro de lactonas y oxazinas, que se pueden derivar de compuestos como el this compound, encuentran aplicaciones como colorantes leuco. Muestran cromismo, lo que significa que pueden intercambiar reversiblemente entre sus formas incoloras y coloreadas cuando se exponen a la luz o al calor, lo que los hace útiles en el desarrollo de materiales fotocrómicos .

Safety and Hazards

Direcciones Futuras

Spiro forms of lactones and oxazines, such as “2-Oxa-5-azaspiro[3.4]octane”, find applications as leuco dyes, frequently displaying chromism - reversibly interchanging between their colorless and colored forms . They are also used as photochromic materials . This suggests potential future directions in the field of dye and material science.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Oxa-5-azaspiro[3.4]octane involves the reaction of 2-oxa-1,3-butadiene with 1-aminocyclohexane in the presence of a Lewis acid catalyst.", "Starting Materials": [ "2-oxa-1,3-butadiene", "1-aminocyclohexane", "Lewis acid catalyst" ], "Reaction": [ "Add 2-oxa-1,3-butadiene to a reaction flask", "Add 1-aminocyclohexane to the reaction flask", "Add a Lewis acid catalyst to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the product with a suitable solvent", "Purify the product by column chromatography" ] } | |

Número CAS |

90207-55-9 |

Fórmula molecular |

C8H13NO5 |

Peso molecular |

203.19 g/mol |

Nombre IUPAC |

1-oxa-8-azaspiro[3.4]octane;oxalic acid |

InChI |

InChI=1S/C6H11NO.C2H2O4/c1-2-6(7-4-1)3-5-8-6;3-1(4)2(5)6/h7H,1-5H2;(H,3,4)(H,5,6) |

Clave InChI |

DJOULPPPRYDOIF-UHFFFAOYSA-N |

SMILES |

C1CC2(COC2)NC1 |

SMILES canónico |

C1CC2(CCO2)NC1.C(=O)(C(=O)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is significant about the synthesis described in the paper "The first syntheses of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system found in oxazolomycin"?

A1: This paper is significant because it details the first successful synthesis of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system. [] This is a key step towards potentially synthesizing oxazolomycin, a natural product with promising biological activity. The researchers were able to produce both racemic and optically active versions of the target compound, utilizing L-proline as a chiral starting material in one approach. [] They also successfully oxidized these compounds to their corresponding spiro β-lactone γ-lactams, further demonstrating the versatility of their synthetic strategy. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

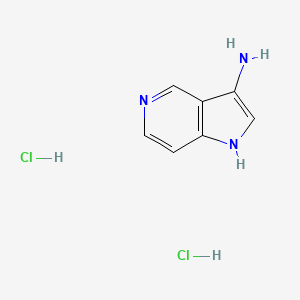

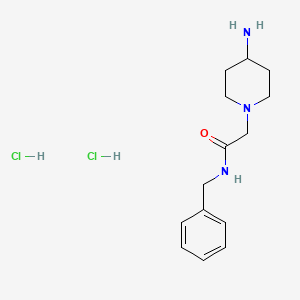

![3-[(2,2,2-Trifluoroethyl)amino]propanenitrile hydrochloride](/img/structure/B1373770.png)

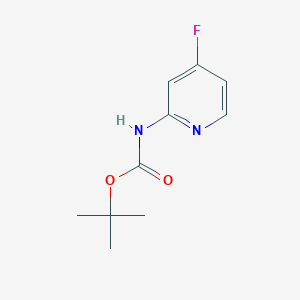

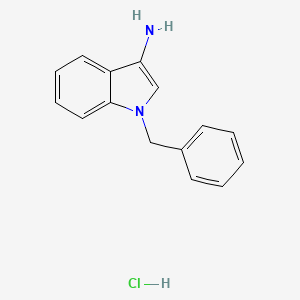

![4-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine](/img/structure/B1373772.png)

amine](/img/structure/B1373773.png)

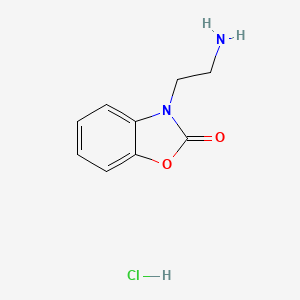

![Methyl[(4-methylphenyl)(pyridin-2-yl)methyl]amine](/img/structure/B1373774.png)

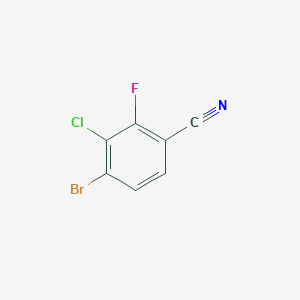

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B1373778.png)